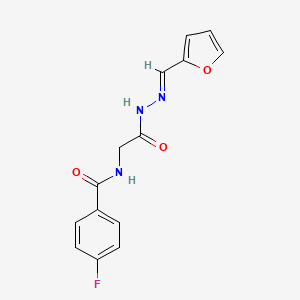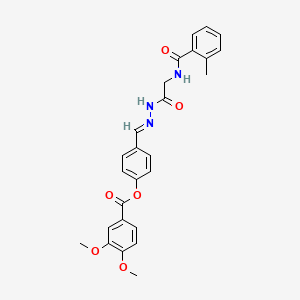![molecular formula C25H17N5 B12013764 2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 391659-80-6](/img/structure/B12013764.png)
2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound that features both benzimidazole and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple aromatic rings and a nitrile group contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through a Knoevenagel condensation reaction.
-
Preparation of Benzimidazole Intermediate
Starting Materials: o-phenylenediamine and a suitable aldehyde.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, under reflux conditions.
-
Preparation of Pyrazole Intermediate
Starting Materials: Hydrazine and an appropriate diketone.
Reaction Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide, under reflux conditions.
-
Coupling Reaction
Starting Materials: Benzimidazole intermediate, pyrazole intermediate, and malononitrile.
Reaction Conditions: Basic medium, typically using piperidine as a catalyst, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of quinone-like structures.
-
Reduction
- Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde under appropriate conditions.
-
Substitution
- Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines, aldehydes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it has potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development.
Industry
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile exerts its effects depends on its application. In biological systems, it may interact with DNA or proteins, disrupting cellular processes. In catalysis, it can coordinate with metal centers, facilitating various chemical transformations.
Molecular Targets and Pathways
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their activity.
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the pyrazole and nitrile groups.
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylonitrile: Contains the pyrazole and nitrile groups but lacks the benzimidazole moiety.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is unique due to the combination of benzimidazole and pyrazole rings, along with the nitrile group. This combination imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
391659-80-6 |
|---|---|
分子式 |
C25H17N5 |
分子量 |
387.4 g/mol |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H17N5/c26-16-19(25-27-22-13-7-8-14-23(22)28-25)15-20-17-30(21-11-5-2-6-12-21)29-24(20)18-9-3-1-4-10-18/h1-15,17H,(H,27,28)/b19-15- |
InChI 键 |
OCFNABARNURAIJ-CYVLTUHYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013698.png)


![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![(1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol](/img/structure/B12013722.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)

![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013775.png)


